13-Deoxycarminomycin

Beschreibung

13-Deoxycarminomycin has been reported in Streptomyces peucetius with data available.

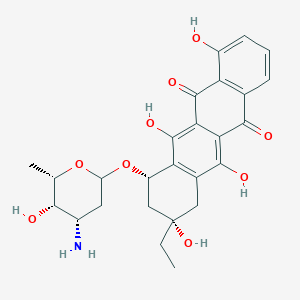

anthracycline antibiotic active against P-388 murine leukemia; structure given in first source

Eigenschaften

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYFCDBUKBJSFA-JYFLSIMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997377 | |

| Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76034-18-9 | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76034-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 13-Deoxycarminomycin: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deoxycarminomycin is a naturally occurring anthracycline antibiotic with demonstrated cytotoxic and antitumor properties. First discovered as a biosynthetic intermediate in the production of doxorubicin (B1662922) by a mutant strain of Streptomyces peucetius, this compound has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 13-Deoxycarminomycin, including detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway.

Discovery

13-Deoxycarminomycin was first isolated from the anthracycline complex produced by Streptomyces peucetius var. carminatus (ATCC 31502).[1] This strain is a biochemical mutant of Streptomyces peucetius var. caesius, the microorganism known for producing doxorubicin.[1] The discovery of 13-Deoxycarminomycin was significant as it shed light on the biosynthetic pathway of more complex anthracyclines like doxorubicin and demonstrated that modifications at the C-13 position of the aglycone moiety are crucial for their biological activity. Initial studies revealed that 13-Deoxycarminomycin exhibits antibacterial and cytotoxic activity in vitro and is active against P-388 murine leukemia.[1]

Biosynthesis

13-Deoxycarminomycin is a key intermediate in the biosynthesis of daunorubicin (B1662515) and doxorubicin.[2][3] The biosynthesis begins with the formation of the aglycone ε-rhodomycinone from a propionyl-CoA starter unit and nine malonyl-CoA extender units via a type II polyketide synthase (PKS) system.[3] Following several tailoring reactions, ε-rhodomycinone is glycosylated with dTDP-L-daunosamine to form rhodomycin (B1170733) D. An esterase, DnrP, then converts rhodomycin D to 13-deoxycarminomycin.[3][4] Subsequently, a methyltransferase, DnrK, O-methylates 13-deoxycarminomycin to produce 13-deoxydaunorubicin, which is then further oxidized to create daunorubicin and doxorubicin.[3][4]

Biosynthetic pathway of 13-Deoxycarminomycin.

Experimental Protocols

Fermentation of Streptomyces peucetius var. carminatus

A detailed protocol for the fermentation of S. peucetius var. carminatus to produce 13-Deoxycarminomycin is provided below.

Materials:

-

Streptomyces peucetius var. carminatus (ATCC 31502)

-

Seed medium (per liter): 10 g glucose, 20 g soy peptone, 1 g CaCO₃, 1 g yeast extract

-

Production medium (per liter): 60 g glucose, 30 g brewer's dry yeast, 2 g NaCl, 1 g KH₂PO₄, 2 g CaCO₃, 0.1 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.001 g ZnSO₄·7H₂O, 0.001 g CuSO₄·5H₂O[5]

-

Baffled Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculate a loopful of S. peucetius var. carminatus from a slant into 50 mL of seed medium in a 250 mL baffled Erlenmeyer flask.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

-

Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL baffled Erlenmeyer flask.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 days.

-

Monitor the production of 13-Deoxycarminomycin by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification of 13-Deoxycarminomycin

The following protocol details the isolation and purification of 13-Deoxycarminomycin from the fermentation broth.[5]

Materials:

-

Fermentation broth

-

0.1 N HCl

-

Concentrated NH₄OH

-

Chloroform (B151607) (CHCl₃)

-

n-Hexane

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Cellulose (B213188) powder

-

Phosphate (B84403) buffer (0.06 M, pH 5.4)

-

n-Butanol (n-BuOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanolic HCl

Procedure:

Extraction:

-

Filter the harvested fermentation broth (5 liters) at pH 4.

-

Extract the mycelium with a mixture of acetone and 0.1 N aqueous HCl (4:1, v/v).

-

Adjust the pH of the extracts to 4 with concentrated NH₄OH and concentrate under reduced pressure.

-

Combine the concentrated extract with the filtered broth and extract exhaustively with chloroform at pH 8.5.

-

Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Add n-hexane to the concentrated extract to precipitate the crude anthracycline complex.

Chromatographic Purification:

-

Dissolve the crude complex in chloroform and apply it to a silica gel column.

-

Elute the column with a CHCl₃-MeOH-H₂O mixture (300:55:6, v/v/v).

-

Pool the fractions containing the main constituent and concentrate to dryness.

-

Further purify the residue on a cellulose powder column buffered with 0.06 M phosphate buffer (pH 5.4), using n-BuOH-EtOAc (9:1, v/v) as the eluent.

-

Pool the selected fractions and extract with acidic water.

-

Adjust the pH of the aqueous phase to 8.5 and re-extract with chloroform.

-

Wash the chloroform extract with water, dry over anhydrous Na₂SO₄, and concentrate.

-

Add methanolic HCl to the concentrated solution to precipitate 13-Deoxycarminomycin hydrochloride as a red crystalline solid.

Isolation and purification workflow for 13-Deoxycarminomycin.

Quantitative Data

The following tables summarize the quantitative data related to the production and biological activity of 13-Deoxycarminomycin.

Table 1: Production Yield of 13-Deoxycarminomycin

| Parameter | Value | Reference |

| Starting Culture Volume | 5 Liters | [5] |

| Final Yield of 13-Deoxycarminomycin HCl | 100 mg | [5] |

Table 2: In Vitro Cytotoxicity of 13-Deoxycarminomycin against P-388 Murine Leukemia

| Compound | Optimal Dose (mg/kg) | T/C (%)a | Reference |

| 13-Deoxycarminomycin | 1 | 160 | [5] |

| Daunorubicin | 1 | 175 | [5] |

a T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100.

Conclusion

13-Deoxycarminomycin represents an important natural product within the anthracycline class of antibiotics. Its discovery has been pivotal in understanding the biosynthesis of clinically important anticancer drugs like doxorubicin. The detailed protocols provided in this guide for the fermentation, isolation, and purification of 13-Deoxycarminomycin will be a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology. Further investigation into the cytotoxic effects of 13-Deoxycarminomycin against a broader range of human cancer cell lines is warranted to fully elucidate its therapeutic potential.

References

- 1. 13-Deoxycarminomycin, a new biosynthetic anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 3. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Engineering Streptomyces peucetius for Targeted Production of 13-Deoxycarminomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for the targeted production of 13-deoxycarminomycin, a key intermediate in the biosynthesis of the potent anticancer drug doxorubicin (B1662922), using genetically engineered Streptomyces peucetius. This document outlines the genetic background, detailed experimental protocols for mutant generation, fermentation, and analytical quantification, and presents relevant data in a structured format.

Introduction

Streptomyces peucetius is a filamentous bacterium renowned for its production of the clinically significant anthracycline antibiotics, daunorubicin (B1662515) and doxorubicin. The biosynthesis of these complex polyketides involves a multitude of enzymatic steps encoded by a large gene cluster. Manipulation of this pathway offers the potential to accumulate valuable intermediates, such as 13-deoxycarminomycin, which can serve as precursors for the synthesis of novel anthracycline analogs with potentially improved therapeutic properties.

This guide focuses on the targeted inactivation of the doxA gene, encoding a crucial cytochrome P450 hydroxylase, as the primary strategy to achieve the accumulation of 13-deoxycarminomycin.

The Doxorubicin Biosynthetic Pathway and the Role of doxA

The biosynthesis of doxorubicin from the polyketide backbone involves a series of tailoring reactions, including glycosylation, methylation, and hydroxylation. A key step in this pathway is the oxidation of the C-13 position of the anthracycline intermediate, which is a prerequisite for the subsequent C-14 hydroxylation that yields doxorubicin.

The enzyme responsible for this C-13 oxidation is DoxA, a cytochrome P450 hydroxylase. Inactivation of the doxA gene effectively blocks the biosynthetic pathway at the stage of 13-deoxycarminomycin and its methylated derivative, 13-deoxydaunorubicin, leading to their accumulation.[1] The product of the dnrV gene is also implicated as acting in conjunction with DoxA.[1][2]

Generation of a doxA Knockout Mutant

The targeted inactivation of the doxA gene can be efficiently achieved using CRISPR/Cas9-mediated genome editing. The following protocol is a synthesized approach based on established methods for Streptomyces.[3][4][5][6][7]

Experimental Protocol: CRISPR/Cas9-Mediated doxA Gene Deletion

3.1.1. Design of sgRNA and Homology Arms

-

sgRNA Design: Design a specific 20-nucleotide single-guide RNA (sgRNA) targeting a region within the doxA open reading frame. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9. Several online tools can be used for sgRNA design to minimize off-target effects.

-

Homology Arm Design: Design two homology arms, each approximately 1-1.5 kb in length, flanking the doxA gene. These arms will serve as templates for homologous recombination to replace the doxA gene with a selectable marker or to create a clean deletion.

3.1.2. Construction of the CRISPR/Cas9 Editing Plasmid

-

Vector Selection: Utilize an all-in-one CRISPR/Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2.[3] This vector typically contains the Cas9 nuclease, the sgRNA expression cassette, and cloning sites for the homology arms.

-

sgRNA Cassette Assembly: Synthesize and anneal complementary oligonucleotides encoding the designed sgRNA and ligate them into the sgRNA expression cassette of the CRISPR/Cas9 vector.

-

Homology Arm Cloning: Amplify the designed homology arms from S. peucetius genomic DNA using high-fidelity polymerase. Clone the amplified arms into the appropriate restriction sites of the CRISPR/Cas9 vector, flanking the selectable marker if one is being used.

-

Verification: Verify the final plasmid construct by restriction digestion and Sanger sequencing.

3.1.3. Conjugal Transfer of the Editing Plasmid into S. peucetius

-

Donor Strain: Transform the constructed CRISPR/Cas9 plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.

-

Conjugation:

-

Grow the E. coli donor strain and the recipient S. peucetius strain to mid-log phase.

-

Wash and mix the donor and recipient cells.

-

Plate the cell mixture onto a suitable conjugation medium (e.g., SFM agar) and incubate.

-

After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the plasmid).

-

-

Selection of Exconjugants: Incubate the plates until exconjugant colonies appear.

3.1.4. Verification of doxA Deletion

-

Colony PCR: Screen the resulting exconjugant colonies by PCR using primers that flank the doxA gene. A successful deletion will result in a smaller PCR product compared to the wild-type strain.

-

Southern Blot Analysis: For further confirmation, perform Southern blot analysis on genomic DNA from putative mutants using a probe specific to the doxA gene.

-

Sequencing: Sequence the PCR product from the mutant to confirm the precise deletion of the doxA gene.

Fermentation and Production of 13-Deoxycarminomycin

The fermentation conditions for the doxA mutant can be adapted from established protocols for doxorubicin production in S. peucetius.

Experimental Protocol: Fermentation

4.1.1. Media Composition

-

Seed Medium (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

pH adjusted to 7.0-7.2

-

-

Production Medium (APM) (per liter): [1]

-

Glucose: 50 g

-

Soybean Meal: 30 g

-

(NH₄)₂SO₄: 3 g

-

KH₂PO₄: 1 g

-

MgSO₄·7H₂O: 1 g

-

CaCO₃: 5 g

-

Trace Element Solution: 1 ml

-

pH adjusted to 7.0

-

4.1.2. Fermentation Procedure

-

Inoculum Preparation: Inoculate a loopful of spores or mycelia of the S. peucetius doxA mutant into a flask containing seed medium. Incubate at 28-30°C on a rotary shaker (220 rpm) for 48-72 hours.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C on a rotary shaker (220 rpm) for 5-7 days. Monitor the pH and adjust as necessary to maintain it within the optimal range for anthracycline production (typically pH 6.8-7.2).

Extraction and Quantification of 13-Deoxycarminomycin

Experimental Protocol: Extraction

-

Harvesting: At the end of the fermentation, harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

-

Extraction:

-

Adjust the pH of the supernatant to 8.0-8.5.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

Extract the mycelial pellet with acetone (B3395972) or methanol (B129727).

-

Combine the solvent extract with the dried supernatant extract.

-

Resuspend the dried extract in a small volume of methanol for analysis.

-

Experimental Protocol: HPLC Analysis

5.2.1. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 495 nm or a fluorescence detector (excitation at 470 nm, emission at 550 nm for doxorubicin, which can be adapted for 13-deoxycarminomycin).

-

Standard: A purified standard of 13-deoxycarminomycin is required for quantification.

5.2.2. Quantification

-

Calibration Curve: Prepare a series of standard solutions of 13-deoxycarminomycin of known concentrations.

-

Analysis: Inject the standards and the extracted samples into the HPLC system.

-

Calculation: Determine the concentration of 13-deoxycarminomycin in the samples by comparing the peak areas to the calibration curve.

Expected Results and Data Presentation

The inactivation of the doxA gene is expected to lead to the accumulation of 13-deoxydaunorubicin as the principal metabolite.[1] The unmethylated precursor, 13-deoxycarminomycin, may also be present. The following table illustrates the expected product profile of the wild-type and the doxA mutant strains.

Table 1: Metabolite Profile of S. peucetius Wild-Type vs. doxA Mutant

| Strain | Major Anthracycline Products | Expected Yield of 13-Deoxycarminomycin/13-Deoxydaunorubicin |

| Wild-Type (S. peucetius) | Daunorubicin, Doxorubicin | Not detected or trace amounts |

| doxA Mutant | 13-Deoxydaunorubicin, 13-Deoxycarminomycin | Significant accumulation (yields are strain and condition dependent) |

Note: The exact yield of 13-deoxycarminomycin will vary depending on the specific mutant strain, fermentation conditions, and extraction efficiency. Further optimization of the fermentation process for the doxA mutant may be required to maximize the yield.

Conclusion

This guide provides a framework for the rational design and engineering of Streptomyces peucetius for the targeted production of 13-deoxycarminomycin. By inactivating the doxA gene, the doxorubicin biosynthetic pathway can be effectively blocked, leading to the accumulation of this valuable intermediate. The detailed protocols provided herein for mutant generation, fermentation, and analysis should serve as a valuable resource for researchers in the fields of metabolic engineering, natural product chemistry, and drug discovery. The resulting S. peucetius mutant represents a promising platform for the sustainable production of 13-deoxycarminomycin and the subsequent development of novel anthracycline derivatives.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Doxorubicin overproduction in Streptomyces peucetius: cloning and characterization of the dnrU ketoreductase and dnrV genes and the doxA cytochrome P-450 hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 4. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 5. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

13-Deoxycarminomycin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is an anthracycline antibiotic with demonstrated cytotoxic and antibacterial properties. Produced by a biochemical mutant of Streptomyces peucetius var. caesius, it is a significant compound in the study of anticancer agents, not only for its inherent biological activity but also as a key biosynthetic precursor to the widely used chemotherapeutic drugs daunorubicin (B1662515) and doxorubicin.[1] This technical guide provides an in-depth overview of the biological activity of 13-Deoxycarminomycin, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and biosynthetic pathway.

Cytotoxic and Antibacterial Activity

13-Deoxycarminomycin exhibits significant biological activity against both cancer cell lines and various bacterial strains. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antibacterial action.

Table 1: Cytotoxicity of 13-Deoxycarminomycin Against P-388 Murine Leukemia Cells

| Cell Line | IC50 | Reference |

| P-388 Murine Leukemia | Data not available in search results. The compound is known to be active against this cell line.[1][2] | [1][2] |

Further research is required to populate this table with specific IC50 values for a broader range of cancer cell lines.

Table 2: Antibacterial Spectrum of 13-Deoxycarminomycin

| Bacterial Strain | MIC | Reference |

| Bacillus subtilis | Data not available in search results. | |

| Staphylococcus aureus | Data not available in search results. | |

| Escherichia coli | Data not available in search results. | |

| Klebsiella pneumoniae | Data not available in search results. |

Further research is required to populate this table with specific MIC values.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action for 13-Deoxycarminomycin, like other anthracyclines, involves the disruption of DNA replication and transcription. This is achieved through a dual-action process:

-

DNA Intercalation: The planar aromatic chromophore of the 13-Deoxycarminomycin molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

-

Topoisomerase II Inhibition: 13-Deoxycarminomycin interferes with the function of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3][4][5]

Biosynthetic Pathway

13-Deoxycarminomycin is a crucial intermediate in the biosynthesis of doxorubicin. The following diagram illustrates the key enzymatic steps involved in its production and subsequent conversion.

Experimental Protocols

Isolation and Purification of 13-Deoxycarminomycin from Streptomyces peucetius

This protocol is based on methodologies described for the isolation of anthracyclines from Streptomyces cultures.[6]

-

Culture and Fermentation:

-

Inoculate a seed culture of Streptomyces peucetius var. carminatus in a suitable medium (e.g., APM medium) and incubate for 17 hours.

-

Transfer an aliquot of the seed culture to a larger volume of production medium and incubate at 30°C for 5 days with shaking.

-

-

Extraction:

-

Combine the cultures and centrifuge to separate the broth from the mycelium.

-

Extract the broth with an organic solvent such as ethyl acetate (B1210297) (3 times with 1 liter each).

-

-

Purification:

-

The specific purification steps for 13-Deoxycarminomycin are not detailed in the provided search results. However, a general approach for anthracyclines involves:

-

Concentration of the organic extract under reduced pressure.

-

Chromatographic separation, typically using silica (B1680970) gel or reverse-phase chromatography.

-

Further purification by high-performance liquid chromatography (HPLC) to yield pure 13-Deoxycarminomycin.

-

-

Topoisomerase II Decatenation Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds against topoisomerase II, based on established procedures.[7][8][9][10][11]

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA) as the substrate, and varying concentrations of 13-Deoxycarminomycin (or a control inhibitor like etoposide).

-

Add purified human topoisomerase IIα enzyme to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution/loading dye.

-

-

Gel Electrophoresis:

-

Load the samples onto a 1% agarose (B213101) gel.

-

Perform electrophoresis to separate the catenated (unreacted) and decatenated (reacted) kDNA.

-

-

Visualization and Analysis:

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.

-

Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA and a corresponding increase in the amount of catenated kDNA in the presence of the inhibitor. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.

-

Conclusion

13-Deoxycarminomycin is a potent bioactive molecule with significant potential in the field of oncology and antibacterial research. Its role as a biosynthetic precursor to clinically important anthracyclines makes it a valuable subject for further investigation. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of novel therapeutic agents. Further studies are warranted to fully elucidate its cytotoxic and antibacterial spectrum and to refine its therapeutic applications.

References

- 1. 13-Deoxycarminomycin, a new biosynthetic anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

- 11. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

13-Deoxycarminomycin: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is a naturally occurring anthracycline antibiotic produced by a mutant strain of Streptomyces peucetius var. carminatus.[1] As a member of the anthracycline class of compounds, which includes potent and widely used chemotherapeutic agents like doxorubicin (B1662922) and daunorubicin, 13-deoxycarminomycin has garnered interest for its cytotoxic properties and its role as a biosynthetic precursor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its antitumor potential.

Chemical Structure and Properties

13-Deoxycarminomycin is a tetracyclic molecule with a quinone-hydroquinone chromophore, characteristic of anthracyclines, linked to a daunosamine (B1196630) sugar moiety. Its systematic IUPAC name is (8S, 10S)-10-(((2R, 4S, 5S, 6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-ethyl-1, 6, 8, 11-tetrahydroxy-7, 8, 9, 10-tetrahydrotetracene-5, 12-dione.[2]

A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of the physical properties are predicted values and should be considered as estimates.

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₉NO₉ | [2] |

| Molecular Weight | 499.52 g/mol | [2] |

| CAS Number | 76034-18-9 | [2] |

| Appearance | Solid, Very Dark Green to Black | |

| Boiling Point | 713.1 ± 60.0 °C (Predicted) | |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | |

| pKa | 6.48 ± 0.60 (Predicted) | |

| Solubility | Slightly soluble in Chloroform and DMSO | |

| Stability | Light Sensitive |

Biological Activity and Mechanism of Action

13-Deoxycarminomycin exhibits significant cytotoxic activity, notably against P-388 murine leukemia cells. As an anthracycline, its primary mechanism of antitumor activity is believed to involve the intercalation of its planar tetracyclic ring into the DNA double helix. This intercalation disrupts the normal helical structure, thereby interfering with critical cellular processes such as DNA replication and transcription.

Furthermore, anthracyclines are known inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death. While this is the generally accepted mechanism for anthracyclines, the specific interactions and downstream signaling events for 13-Deoxycarminomycin have not been fully elucidated in the available literature.

The general mechanism of action for anthracyclines is depicted in the following diagram:

References

The Role of 13-Deoxycarminomycin in Daunorubicin Biosynthesis: A Technical Guide

Executive Summary: Daunorubicin (B1662515) is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its biosynthesis in actinobacteria, primarily Streptomyces peucetius, is a complex multi-step process involving a Type II polyketide synthase and a series of tailoring enzymes. This technical guide provides an in-depth examination of the later stages of this pathway, focusing on the critical role of 13-Deoxycarminomycin as a key intermediate. We will delineate the enzymatic conversions, present relevant quantitative data, detail common experimental protocols for pathway analysis, and provide visual representations of the core biochemical and regulatory processes. This document is intended for researchers, scientists, and professionals in drug development engaged in the study and manipulation of antibiotic biosynthetic pathways.

The Daunorubicin Biosynthetic Pathway: An Overview

The biosynthesis of daunorubicin (DNR) is initiated by the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units, orchestrated by a Type II polyketide synthase (PKS) system.[1][2] This process forms a 21-carbon decaketide, which undergoes a series of cyclizations and modifications to produce the key aglycone intermediate, ε-rhodomycinone.[2][3] The pathway can be broadly divided into four stages: (A) formation of the aglycone, (B) synthesis of the deoxysugar dTDP-L-daunosamine, (C) glycosylation of the aglycone, and (D) post-glycosylation tailoring reactions.[1] It is within this final tailoring stage that 13-Deoxycarminomycin emerges as a pivotal, albeit transient, intermediate.

The Central Role of 13-Deoxycarminomycin

Following the formation of the aglycone ε-rhodomycinone, the deoxysugar dTDP-L-daunosamine is attached by the glycosyltransferase DnrS, yielding rhodomycin (B1170733) D.[1][2] The subsequent steps leading to daunorubicin are centered around 13-Deoxycarminomycin.

-

Formation of 13-Deoxycarminomycin: The esterase DnrP catalyzes the conversion of rhodomycin D into 13-deoxycarminomycin.[1][2] This new antibiotic was first isolated from a mutant strain of Streptomyces peucetius, confirming its role as a biosynthetic product.[4][5]

-

O-Methylation: 13-Deoxycarminomycin is then acted upon by the S-adenosyl-L-methionine-dependent methyltransferase DnrK. This enzyme, also known as carminomycin 4-O-methyltransferase, catalyzes the O-methylation of the C-4 hydroxyl group to produce 13-deoxy-daunorubicin.[1][2][6]

-

Final Oxidation Steps: The cytochrome P450 enzyme, DoxA, performs the final modifications. It catalyzes a two-step oxidation at the C-13 position, converting 13-deoxy-daunorubicin first into 13-dihydro-daunorubicin and subsequently into the final product, daunorubicin.[1][7] The same DoxA enzyme can further hydroxylate daunorubicin at the C-14 position to produce the related, and clinically significant, anticancer drug doxorubicin (B1662922) (DXR).[1][8]

The main biosynthetic route proceeds through the intermediates as described.[7] The sequence highlights 13-Deoxycarminomycin as the direct precursor to the daunorubicin aglycone structure after the initial tailoring of rhodomycin D.

Genetic Regulation of the Pathway

The production of daunorubicin is tightly controlled at the genetic level. The biosynthetic genes are organized in a large gene cluster of approximately 40 kb in S. peucetius.[1] The expression of these genes is governed by a coherent feed-forward regulatory circuit involving three key transcriptional regulators: DnrO, DnrN, and DnrI.[1][9] DnrO activates the transcription of DnrN, which in turn activates DnrI.[1] DnrI is a master regulator that binds to the promoter regions of many biosynthetic genes, activating the entire pathway.[9] This hierarchical control ensures that the complex sequence of enzymatic reactions is executed in a coordinated manner.

Quantitative Data and Analysis

Table 1: Key Enzymes and Intermediates in Daunorubicin Final Tailoring Steps

| Precursor | Enzyme (Gene) | Product | Function |

|---|---|---|---|

| Rhodomycin D | DnrP | 13-Deoxycarminomycin | Esterase |

| 13-Deoxycarminomycin | DnrK | 13-Deoxy-daunorubicin | 4-O-Methyltransferase[6] |

| 13-Deoxy-daunorubicin | DoxA | Daunorubicin | C-13 Oxidase[1][7] |

| Daunorubicin | DoxA | Doxorubicin | C-14 Hydroxylase[1][8] |

Table 2: Pharmacokinetic Parameters of Daunorubicin in AML Patients Data from studies on patients with Acute Myeloid Leukemia (AML) receiving daunorubicin infusions. The area under the curve (AUC) reflects total drug exposure.

| Parameter | Daunorubicin | Daunorubicinol (Metabolite) | Reference |

| Median AUC₀-tlast (ng/mL·hr) | 577 (Range: 375–1167) | 2200 (Range: 933–4683) | [10][11] |

| Median Metabolic Ratio (AUC ratio) | 0.32 (Range: 0.1–0.44) | - | [10][11] |

Table 3: In Vitro Cytotoxicity of Daunorubicin-GnRH-III Conjugates IC₅₀ values represent the concentration required to inhibit the growth of 50% of cancer cells in vitro. These data are for drug-peptide conjugates designed for targeted therapy.

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | GnRH-III-Dau Conjugates | 0.14 - 6.64 | [12] |

| HT-29 (Colon Cancer) | GnRH-III-Dau Conjugates | 3.31 - 19.10 | [12] |

Experimental Protocols

The elucidation of the daunorubicin pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Protocol: Quantification of Daunorubicin and Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a standard method for the sensitive quantification of anthracyclines in biological matrices.[10][13][14]

-

Sample Preparation:

-

Collect blood samples in lithium heparin tubes and centrifuge to separate plasma.[10]

-

For intracellular analysis, isolate leukocytes from whole blood, often using cold hypotonic lysis for optimal recovery.[13]

-

Extract the drugs from the plasma or cell pellet using a buffered organic solvent mixture (e.g., with an internal standard like idarubicin).[14]

-

-

Chromatographic Separation:

-

System: HPLC with a fluorescence detector.[14]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 50 mM monobasic sodium phosphate, pH 4.5) in a 35:65 v/v ratio.[14]

-

Elution: Isocratic elution at a flow rate of approximately 0.7-1.0 mL/min.[14]

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for anthracyclines.

-

-

Data Analysis:

References

- 1. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13-Deoxycarminomycin, a new biosynthetic anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EC 2.1.1.292 [iubmb.qmul.ac.uk]

- 7. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 9. Regulation of daunorubicin biosynthesis in Streptomyces peucetius - feed forward and feedback transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced In Vitro Antitumor Activity of GnRH-III-Daunorubicin Bioconjugates Influenced by Sequence Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative evaluation of intracellular uptake of daunorubicin in acute myeloid leukemia: a method analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population pharmacokinetics of Daunorubicin in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

13-Deoxycarminomycin as a Precursor to Doxorubicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 13-deoxycarminomycin as a key intermediate in the biosynthesis of the potent anticancer drug, doxorubicin (B1662922). The document details the enzymatic conversions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated experimental workflows.

Introduction

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its biosynthesis in the bacterium Streptomyces peucetius involves a complex series of enzymatic reactions. A critical late-stage intermediate in this pathway is 13-deoxycarminomycin. Understanding the conversion of 13-deoxycarminomycin to doxorubicin is crucial for optimizing doxorubicin production through fermentation and for the development of novel anthracycline analogs with improved therapeutic properties. This guide focuses on the core enzymatic steps that transform 13-deoxycarminomycin into doxorubicin, providing technical details for researchers in the field.

The Biosynthetic Pathway: From 13-Deoxycarminomycin to Doxorubicin

The conversion of 13-deoxycarminomycin to doxorubicin involves a series of post-polyketide synthase tailoring reactions catalyzed by three key enzymes: DnrK, and DoxA. The pathway proceeds as follows:

-

4-O-Methylation of 13-Deoxycarminomycin: The enzyme DnrK, a carminomycin 4-O-methyltransferase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of 13-deoxycarminomycin, yielding 13-deoxydaunorubicin.[1][2]

-

C-13 Hydroxylation and Oxidation of 13-Deoxydaunorubicin: The cytochrome P450 monooxygenase, DoxA, then carries out a two-step oxidation at the C-13 position of 13-deoxydaunorubicin. This process first forms 13-dihydrodaunorubicin, which is then further oxidized to daunorubicin (B1662515).[3][4]

-

C-14 Hydroxylation of Daunorubicin: In the final step, DoxA catalyzes the hydroxylation of daunorubicin at the C-14 position, to produce the final product, doxorubicin.[3][5]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of 13-deoxycarminomycin to doxorubicin.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DnrK | Carminomycin* | 11 ± 1 | 0.29 ± 0.01 | 2.6 x 104 | [6] |

| DoxA | 13-Deoxydaunorubicin | N/A | N/A | 2.2 x 104 | [3] |

| DoxA | Daunorubicin | N/A | N/A | 1.3 x 102 | [3][5] |

*Note: Kinetic data for DnrK with its native substrate carminomycin is presented as a proxy for 13-deoxycarminomycin due to the structural similarity and lack of available data for the latter.

Table 2: Spectroscopic Data for 13-Deoxycarminomycin

| Property | Data | Reference |

| Molecular Formula | C26H29NO9 | [7] |

| Molecular Weight | 499.51 g/mol | [7] |

| 1H NMR | Specific experimental data is not readily available in public databases. Expected signals would include aromatic protons of the tetracyclic ring, sugar protons of daunosamine (B1196630), and aliphatic protons of the side chain. | [8][9] |

| 13C NMR | Specific experimental data is not readily available in public databases. Expected signals would include carbons of the anthracycline core, the daunosamine sugar, and the ethyl side chain. | [8][9] |

| Mass Spectrometry | Specific experimental mass spectra are not readily available. Electrospray ionization (ESI) would be expected to show a prominent [M+H]+ ion at m/z 500.19. | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 13-deoxycarminomycin as a precursor to doxorubicin.

Heterologous Expression and Purification of His-tagged DnrK

This protocol describes the expression of recombinant DnrK with an N-terminal hexahistidine (His6) tag in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning and Expression Vector Construction

-

The dnrK gene (GenBank accession number: L35560) is amplified from the genomic DNA of S. peucetius ATCC 29050 using PCR with primers incorporating NdeI and HindIII restriction sites.

-

The PCR product and the pET-28a(+) expression vector are digested with NdeI and HindIII.

-

The digested dnrK fragment is ligated into the linearized pET-28a(+) vector to generate the pET-28a-dnrK expression construct.

-

The construct is transformed into E. coli DH5α for plasmid propagation and sequence verification.

4.1.2. Protein Expression

-

The verified pET-28a-dnrK plasmid is transformed into E. coli BL21(DE3) expression host.

-

A single colony is used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C with shaking.

-

The overnight culture is used to inoculate 1 L of LB broth with kanamycin and grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at 18°C for 16-20 hours with shaking.

4.1.3. Protein Purification

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

The supernatant is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.[12]

-

The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His-tagged DnrK is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Eluted fractions are analyzed by SDS-PAGE for purity.

-

Pure fractions are pooled and dialyzed against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for DnrK

This assay measures the 4-O-methylation activity of DnrK using 13-deoxycarminomycin and S-adenosyl-L-methionine (SAM) as substrates.

4.2.1. Reaction Mixture

A typical 100 µL reaction mixture contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

100 µM 13-deoxycarminomycin (substrate)

-

200 µM S-adenosyl-L-methionine (co-substrate)

-

1-5 µM purified DnrK enzyme

4.2.2. Procedure

-

The reaction components, except for the enzyme, are mixed in a microcentrifuge tube.

-

The reaction is initiated by the addition of the purified DnrK enzyme.

-

The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by adding an equal volume of ice-cold methanol.

-

The mixture is centrifuged to precipitate the enzyme.

-

The supernatant is analyzed by HPLC to quantify the formation of 13-deoxydaunorubicin.

In Vitro Reconstitution of Doxorubicin Biosynthesis

This protocol describes the sequential enzymatic conversion of 13-deoxycarminomycin to doxorubicin using purified recombinant enzymes.

4.3.1. Reaction Components

-

Purified DnrK

-

Purified DoxA

-

13-Deoxycarminomycin (starting substrate)

-

S-adenosyl-L-methionine (SAM)

-

NADPH

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Molecular oxygen (from air)

-

50 mM Potassium phosphate (B84403) buffer (pH 7.5)

4.3.2. Procedure

-

In a reaction vessel, combine the buffer, 13-deoxycarminomycin, SAM, NADPH, and the NADPH regeneration system.

-

Add purified DnrK to the mixture and incubate at 30°C for 1 hour to allow for the complete conversion to 13-deoxydaunorubicin.

-

Add purified DoxA to the reaction mixture.

-

Continue the incubation at 30°C for 2-4 hours, with gentle shaking to ensure aeration.

-

Periodically, take aliquots of the reaction mixture and quench with an equal volume of acetonitrile.

-

Analyze the quenched aliquots by HPLC or LC-MS/MS to monitor the formation of daunorubicin and doxorubicin over time.[13][14]

HPLC Analysis of Anthracyclines

This method is suitable for the separation and quantification of 13-deoxycarminomycin, 13-deoxydaunorubicin, daunorubicin, and doxorubicin.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B (linear gradient)

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 480 nm or a fluorescence detector (excitation at 480 nm, emission at 560 nm).

-

Quantification: Based on peak areas compared to standard curves of purified compounds.[15][16][17]

Conclusion

13-Deoxycarminomycin is a pivotal precursor in the biosynthesis of doxorubicin. The enzymatic cascade involving DnrK and DoxA efficiently converts this intermediate to the final, clinically vital anticancer agent. The data and protocols presented in this guide offer a valuable resource for researchers aiming to understand, manipulate, and exploit this biosynthetic pathway for enhanced doxorubicin production and the generation of novel anthracycline derivatives. Further research focusing on the detailed kinetic characterization of all enzymatic steps and the structural elucidation of enzyme-substrate complexes will undoubtedly pave the way for more targeted and effective drug development strategies.

References

- 1. uniprot.org [uniprot.org]

- 2. Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional expression and purification of DoxA, a key cytochrome P450 from Streptomyces peucetius ATCC 27952 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 6. Biochemical and Structural Studies of the Carminomycin 4- O-Methyltransferase DnrK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ekjcp.org [ekjcp.org]

- 15. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of 13-Deoxycarminomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 13-Deoxycarminomycin, a significant anthracycline antibiotic. The information presented herein is crucial for the identification, characterization, and further development of this potent anti-tumor agent. All quantitative data is summarized for clarity, and detailed experimental protocols, where available, are provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 13-Deoxycarminomycin, a compound with the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.52 g/mol .[1][2]

Table 1: ¹H NMR Spectroscopic Data for 13-Deoxycarminomycin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.84 | s | 1H | Aromatic H |

| 7.78 | s | 1H | Aromatic H |

Solvent: MeOD, Instrument: 600 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectroscopic Data for 13-Deoxycarminomycin

| Chemical Shift (δ) ppm |

| 187.67 |

| 175.42 |

| 168.82 |

| 162.20 |

| 160.31 |

| 156.08 |

| 136.79 |

| 136.57 |

| 133.29 |

| 118.97 |

| 118.81 |

| 115.77 |

| 115.69 |

| 110.76 |

| 110.50 |

| 70.46 |

| 66.56 |

| 65.18 |

| 63.01 |

| 35.51 |

| 34.23 |

| 33.28 |

| 30.51 |

| 15.60 |

| 6.21 |

Solvent: MeOD, Instrument: 151 MHz NMR Spectrometer

Table 3: Mass Spectrometry Data for 13-Deoxycarminomycin

| m/z | Ion |

| 500.1921 | [M+H]⁺ |

Table 4: UV-Vis and IR Spectroscopic Data for 13-Deoxycarminomycin

| Spectroscopic Method | Wavelength/Wavenumber |

| UV-Vis (in Methanol) | λmax 236, 256, 290, 480, 492, 512, 525 nm |

| Infrared (IR) (in KBr) | νmax 3450, 1720, 1610, 1580 cm⁻¹ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthracyclines, as specific detailed procedures for 13-Deoxycarminomycin are not fully available in the public domain. The original isolation and characterization of 13-Deoxycarminomycin was performed using a Varian Mat 311-A spectrometer for mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 13-Deoxycarminomycin in a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400-600 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 100-151 MHz spectrometer.

-

Utilize standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled experiment is typically performed.

-

Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 13-Deoxycarminomycin in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of 13-Deoxycarminomycin of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions to determine the molar absorptivity.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.

-

Use the solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid 13-Deoxycarminomycin with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film: Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto an IR-transparent window (e.g., NaCl or KBr plates).

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like 13-Deoxycarminomycin.

Caption: Workflow for the Spectroscopic Analysis of 13-Deoxycarminomycin.

References

Unveiling 13-Deoxycarminomycin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 13-Deoxycarminomycin, an anthracycline antibiotic with antineoplastic properties. Addressed to researchers, scientists, and drug development professionals, this document outlines the molecule's fundamental properties, details relevant experimental methodologies, and illustrates its mechanism of action.

Core Molecular Data

13-Deoxycarminomycin is a significant compound within the anthracycline family, a class of drugs widely used in cancer chemotherapy. Its specific chemical characteristics are pivotal for its biological activity. The fundamental molecular details are summarized below.

| Property | Value | Source |

| Molecular Formula | C26H29NO9 | [1][2] |

| Molecular Weight | 499.52 g/mol | [1][2] |

| CAS Number | 76034-18-9 | [1][2] |

Antineoplastic Mechanism of Action

As a member of the anthracycline class, 13-Deoxycarminomycin is understood to exert its cytotoxic effects through a multi-faceted mechanism of action, a common trait among these potent anti-cancer agents. The primary pathways include:

-

DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines are known to form a stable ternary complex with DNA and the enzyme topoisomerase II. This "poisoning" of the enzyme prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, a process that generates highly reactive oxygen species. This surge in ROS can induce oxidative damage to DNA, proteins, and cellular membranes, contributing to the drug's cytotoxicity.

General mechanism of action for anthracyclines.

Experimental Protocols

The following sections outline representative experimental protocols relevant to the study of 13-Deoxycarminomycin. These methodologies are based on established procedures for handling and evaluating anthracycline compounds.

Fermentation and Isolation of 13-Deoxycarminomycin

13-Deoxycarminomycin is a natural product produced by the bacterium Streptomyces peucetius var. carminatus. The following is a general protocol for its fermentation and isolation.

1. Culture and Inoculum Preparation:

-

A defined medium for Streptomyces peucetius should be prepared, optimally containing sources of magnesium, phosphate, glucose, and nitrate.

-

A 10% inoculum of stationary phase cells is typically used for consistent growth and production.

-

The culture is grown in a suitable seed medium (e.g., containing corn starch, glucose, soybean flour, yeast powder, and salts) at 28°C with shaking for approximately 2 days.

2. Fermentation:

-

The seed culture is then transferred to a larger fermentation medium.

-

The fermentation is carried out at 28°C for a period of 7 days.

3. Extraction and Purification:

-

The anthracyclines can be extracted from the culture using a chloroform-methanol mixture.

-

Further purification can be achieved through chromatographic techniques to isolate 13-Deoxycarminomycin from other related compounds in the fermentation broth.

In Vitro Cytotoxicity Assay against P-388 Murine Leukemia Cells

13-Deoxycarminomycin has shown activity against P-388 murine leukemia. A representative protocol for assessing its in vitro cytotoxicity is provided below.

1. Cell Culture:

-

P-388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

A suspension of P-388 cells is seeded into a 96-well plate at a predetermined density.

-

The test compound, 13-Deoxycarminomycin, is dissolved in a suitable solvent and serially diluted to a range of concentrations.

-

The diluted compound is added to the wells containing the cells. Control wells with untreated cells and vehicle controls are included.

-

The plate is incubated for a specified period (e.g., 48-72 hours).

3. Measurement of Cytotoxicity:

-

Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) or MTT assay.

-

The absorbance is measured using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

In vitro cytotoxicity assay workflow.

References

Methodological & Application

Application Notes: 13-Deoxycarminomycin for In Vitro Cancer Cell Line Studies

Introduction

13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic, a class of potent anti-neoplastic agents.[1] Structurally related to well-known chemotherapeutics like doxorubicin (B1662922) and daunorubicin, it is presumed to share their core mechanisms of anticancer activity. Anthracyclines are mainstays in the treatment of a wide array of cancers, and their derivatives are continually explored for improved efficacy and reduced toxicity. 13-Deoxycarminomycin has demonstrated cytotoxic activity in vitro against cell lines such as HeLa and is effective against P-388 murine leukemia, indicating its potential as a subject for further cancer research.[1] These notes provide an overview of its presumed mechanism of action and guide researchers in designing in vitro studies to explore its therapeutic potential.

Presumed Mechanism of Action

As an anthracycline, 13-Deoxycarminomycin is expected to exert its cytotoxic effects through a multi-faceted approach targeting fundamental cellular processes in rapidly dividing cancer cells:

-

DNA Intercalation: The planar aromatic structure of anthracyclines allows them to insert between DNA base pairs. This distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to an inability of the cell to synthesize necessary proteins and replicate its genetic material.

-

Topoisomerase II Inhibition: Anthracyclines are known inhibitors of topoisomerase II. This enzyme is crucial for resolving DNA topological challenges during replication and transcription. By stabilizing the DNA-topoisomerase II complex, the drug prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[2][3]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other reactive oxygen species. This induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, which can trigger apoptotic pathways.[2]

These actions collectively contribute to the induction of cell cycle arrest and programmed cell death (apoptosis).

Data Presentation: Inferred Cytotoxic Activity

While specific IC50 values for 13-Deoxycarminomycin are not widely published, the cytotoxic potential of its close analogs, doxorubicin and daunorubicin, against various cancer cell lines can provide an expected range of efficacy. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Representative IC50 Values of Related Anthracyclines in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | Doxorubicin | 48 | ~0.1 - 1.0 |

| A549 | Lung Cancer | Doxorubicin | 48 | ~0.2 - 1.5 |

| HeLa | Cervical Cancer | Doxorubicin | 48 | ~0.1 - 0.8 |

| K562 | Leukemia | Daunorubicin | 48 | ~0.05 - 0.5 |

| MOLT-4 | Leukemia | Daunorubicin | 48 | ~0.01 - 0.1 |

| HepG2 | Liver Cancer | Doxorubicin | 48 | ~0.3 - 2.0 |

Note: These values are approximate and can vary significantly based on experimental conditions (e.g., cell density, medium formulation, assay type). Researchers should determine the IC50 of 13-Deoxycarminomycin empirically for their specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro anticancer effects of 13-Deoxycarminomycin.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Target cancer cell lines

-

Complete culture medium

-

13-Deoxycarminomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 13-Deoxycarminomycin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the same final concentration used for the drug).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Target cancer cell lines

-

Complete culture medium

-

13-Deoxycarminomycin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometry tubes

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 13-Deoxycarminomycin at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Quadrant Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Target cancer cell lines

-

Complete culture medium

-

13-Deoxycarminomycin

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Cell Treatment: Seed cells and treat with 13-Deoxycarminomycin as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Presumed mechanism of action for 13-Deoxycarminomycin.

Caption: Experimental workflow for in vitro studies.

References

13-Deoxycarminomycin in the P-388 Murine Leukemia Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic that has demonstrated cytotoxic and antitumor properties.[1] As an analog of the well-known chemotherapeutic agent carminomycin, it belongs to a class of drugs that have been a cornerstone in cancer therapy for decades. This document provides an overview of the available information on the application of 13-Deoxycarminomycin in the widely used P-388 murine leukemia model, a standard for the primary screening of potential anticancer agents.[1] These notes are intended to guide researchers in the design and execution of preclinical studies to further evaluate the therapeutic potential of this compound.

It is important to note that while the activity of 13-Deoxycarminomycin against P-388 murine leukemia has been reported, detailed public data on its in vivo efficacy, such as optimal dosing, median survival times, and percentage increase in lifespan, are not extensively available in the reviewed literature.[1] The protocols and information presented here are based on established methodologies for testing anthracycline analogs in the P-388 model and general knowledge of the compound class.

Mechanism of Action (Presumed)

The precise signaling pathways of 13-Deoxycarminomycin have not been fully elucidated. However, based on its structural similarity to other anthracyclines like doxorubicin (B1662922) and daunorubicin, its mechanism of action is presumed to involve:

-

DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between DNA base pairs, obstructing DNA replication and transcription.

-

Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, the drug leads to DNA strand breaks, ultimately triggering apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the molecule can undergo redox cycling, leading to the production of free radicals that cause damage to cellular components, including DNA, lipids, and proteins.

Figure 1. Presumed mechanism of action for 13-Deoxycarminomycin.

Data Presentation

As of the latest literature review, specific quantitative in vivo efficacy data for 13-Deoxycarminomycin in the P-388 murine leukemia model is not publicly available. To facilitate future research and data comparison, the following table structure is recommended for summarizing experimental results.

Table 1: In Vivo Efficacy of 13-Deoxycarminomycin against P-388 Murine Leukemia

| Treatment Group | Dose (mg/kg/day) | Administration Route | Schedule | Median Survival Time (Days) | % Increase in Lifespan (ILS) | Tumor Weight/Burden (at a specific time point) | Notes |

| Control (Vehicle) | - | - | - | - | |||

| 13-Deoxycarminomycin | |||||||

| (Reference Drug) |

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of 13-Deoxycarminomycin in the P-388 murine leukemia model, based on standard practices for anthracycline testing.

In Vitro Cytotoxicity Assay (MTT or similar)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 13-Deoxycarminomycin in P-388 cells.

Materials:

-

P-388 murine leukemia cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

13-Deoxycarminomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed P-388 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.

-

Drug Preparation: Prepare a stock solution of 13-Deoxycarminomycin in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete growth medium.

-

Treatment: After 24 hours of incubation to allow for cell attachment (if adherent) or stabilization, add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

In Vivo P-388 Murine Leukemia Model

Objective: To evaluate the antitumor efficacy of 13-Deoxycarminomycin in mice bearing P-388 leukemia.

Materials:

-

Female BDF1 or CDF1 mice (6-8 weeks old)

-

P-388 murine leukemia cells

-

13-Deoxycarminomycin

-

Sterile saline or other appropriate vehicle

-

Syringes and needles for injection

Protocol:

-

Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P-388 cells on Day 0.

-

Animal Randomization: Randomize the mice into treatment and control groups (typically 8-10 mice per group).

-

Drug Preparation: Prepare the required concentrations of 13-Deoxycarminomycin in the vehicle.

-

Treatment Administration:

-

Begin treatment on Day 1.

-

Administer 13-Deoxycarminomycin via the desired route (e.g., i.p. or intravenous) according to the planned schedule (e.g., daily for 5 days).

-

The control group should receive the vehicle only.

-

-

Monitoring:

-

Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

-

Record the date of death for each mouse.

-

-

Efficacy Evaluation:

-

Calculate the median survival time (MST) for each group.

-

Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

-

Figure 2. Workflow for in vivo P-388 murine leukemia model.

Conclusion